Comparative Atom Transfer Reactivity of TMP vs. TMTMP Iron(IV)-Oxo π-Cation Radical Complexes
The oxoiron(IV) porphyrin π-cation radical complex derived from TMP (TMP-I) exhibits intrinsically higher reactivity for atom transfer reactions compared to its pyrrole-β-substituted analog, TMTMP (TMTMP-I), despite near-identical redox potentials. [1]
| Evidence Dimension | Intrinsic Reactivity for Atom Transfer Reactions |
|---|---|
| Target Compound Data | TMP-I is significantly more reactive than TMTMP-I for non-bulky substrates; reactivity difference diminishes with sterically hindered substrates. |
| Comparator Or Baseline | TMTMP-I (2,7,12,17-tetramethyl-3,8,13,18-tetramesitylporphyrin iron(IV)-oxo π-cation radical complex). |
| Quantified Difference | Qualitative observation: TMP-I >> TMTMP-I for non-bulky substrates. The difference is attributed to a stronger steric effect from TMP's mesityl groups, rather than electronic differences (redox potentials are almost identical). |
| Conditions | Kinetic analysis of epoxidation, hydrogen abstraction, hydroxylation, sulfoxidation, and demethylation reactions. |
Why This Matters
This confirms that TMP's meso-substitution pattern provides a unique steric profile that can be leveraged to control reactivity and selectivity in biomimetic oxidation catalysis, a feature not achievable with the more electron-rich but less sterically differentiated TMTMP scaffold.
- [1] Inorganic Chemistry. (2021). meso-Substitution Activates Oxoiron(IV) Porphyrin π-Cation Radical Complex More Than Pyrrole-β-Substitution for Atom Transfer Reaction. 60(5), 3207-3217. https://doi.org/10.1021/acs.inorgchem.0c03555 View Source
